molecular formula C6H3ClINO2 B1358417 6-Chloro-5-iodonicotinic acid CAS No. 59782-87-5

6-Chloro-5-iodonicotinic acid

Cat. No.: B1358417
CAS No.: 59782-87-5
M. Wt: 283.45 g/mol
InChI Key: PGYDTSFRXGYMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-iodonicotinic acid is an organic compound with the molecular formula C₆H₃ClINO₂ It is a derivative of nicotinic acid, featuring both chlorine and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-iodonicotinic acid typically involves halogenation reactions. One common method is the iodination of 6-chloronicotinic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions include heating the mixture to facilitate the substitution of the hydrogen atom with an iodine atom on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-iodonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

6-Chloro-5-iodonicotinic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine and iodine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.

Comparison with Similar Compounds

    6-Chloronicotinic Acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    5-Iodonicotinic Acid: Lacks the chlorine substituent, affecting its chemical properties and reactivity.

    6-Chloro-5-bromonicotinic Acid: Similar structure but with bromine instead of iodine, leading to different reactivity and applications.

Uniqueness: 6-Chloro-5-iodonicotinic acid is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical transformations and applications compared to its mono-substituted counterparts.

Properties

IUPAC Name

6-chloro-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDTSFRXGYMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624130
Record name 6-Chloro-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59782-87-5
Record name 6-Chloro-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-iodonicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-iodonicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-iodonicotinic acid
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-iodonicotinic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-iodonicotinic acid
Reactant of Route 6
6-Chloro-5-iodonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.